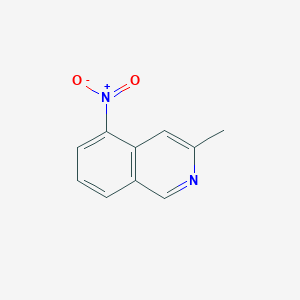

3-Methyl-5-nitroisoquinoline

Overview

Description

Scientific Research Applications

Synthesis of Isoquinoline Alkaloids

3-Methyl-5-nitroisoquinoline: is a valuable precursor in the synthesis of isoquinoline alkaloids. These alkaloids are structurally complex and exhibit a wide range of biological activities. They are important components of many biologically active products, including anti-cancer and anti-malarial drugs .

Development of Antimalarial Drugs

Derivatives of 3-Methyl-5-nitroisoquinoline have potential as antimalarial drugs. Their efficacy can be evaluated through mutagenic and chromosome-damaging activities using tests like the Salmonella test .

Catalysis Research

This compound is used in catalysis research to develop new methods for efficient synthesis of isoquinoline and its derivatives. These advancements are crucial for organic and pharmaceutical chemistry .

Dyes Industry

3-Methyl-5-nitroisoquinoline: finds application in the dyes industry due to its structural properties. Research in this area focuses on the synthesis of chiral isoquinoline derivatives and isoquinolinium salts .

Organic and Medicinal Chemistry

In organic and medicinal chemistry, 3-Methyl-5-nitroisoquinoline is used for the development of new strategies for the synthesis of isoquinoline derivatives. This is a hot topic that involves semi-synthesis or total synthesis approaches .

Biological Activity Studies

The compound is also used in studies to explore its range of biological activities. This includes understanding its role as a component in various drugs and evaluating its biological efficacy .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that quinoline and its derivatives, which include 3-methyl-5-nitroisoquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry , suggesting that they likely interact with various biological targets.

Mode of Action

Quinoline-based compounds are known to interact with their targets, leading to various biochemical changes . .

Biochemical Pathways

Quinoline and its derivatives are known to influence various biological and pharmaceutical activities , suggesting that they may affect multiple biochemical pathways

Result of Action

As a derivative of quinoline, it is likely to have significant biological and pharmaceutical activities . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the activity of 3-Methyl-5-nitroisoquinoline.

properties

IUPAC Name |

3-methyl-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-9-8(6-11-7)3-2-4-10(9)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACENGYNMIBHPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298187 | |

| Record name | 3-methyl-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-nitroisoquinoline | |

CAS RN |

18222-17-8 | |

| Record name | 18222-17-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methyl-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

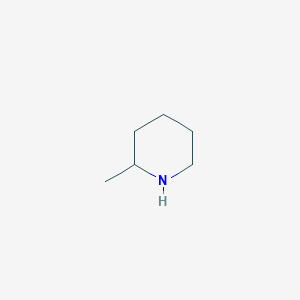

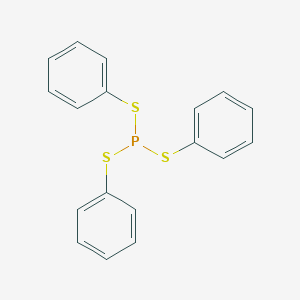

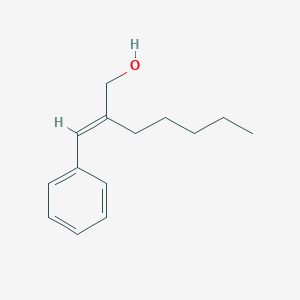

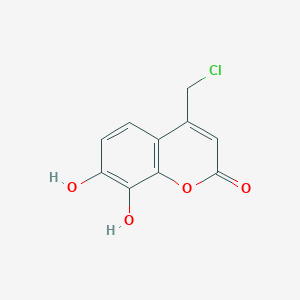

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions the formation of N-acyl pseudo-bases instead of Reissert compounds under certain conditions. What structural features of 3-methyl-5-nitroisoquinoline might contribute to this preference for N-acyl pseudo-base formation?

A1: While the research doesn't directly investigate the factors influencing the preference for N-acyl pseudo-base formation over Reissert compound formation for 3-methyl-5-nitroisoquinoline specifically, it does highlight some crucial observations. The study states that N-acyl pseudo-bases are predominantly covalent and generally don't exhibit tautomerism with open chain or ionic forms, unlike N-alkyl pseudo-bases []. This suggests that the electron-withdrawing nature of the nitro group at the 5-position of the isoquinoline ring, along with the steric influence of the methyl group at the 3-position, could be playing a role in stabilizing the covalent N-acyl pseudo-base form. Further research focusing on 3-methyl-5-nitroisoquinoline is needed to confirm this hypothesis and investigate the precise electronic and steric factors governing this behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)

![8H-Imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B94952.png)